molecular formula C23H19FN2O3S B2600871 (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-60-6

(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2600871
CAS No.: 893310-60-6
M. Wt: 422.47
InChI Key: AQNZWSFFJODFML-HYARGMPZSA-N
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Description

(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19FN2O3S and its molecular weight is 422.47. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis and Mechanistic Insights

Research into benzothiazin-4-one derivatives reveals their potential in multicomponent synthesis processes. A study by Lega et al. (2016) focused on the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. This process highlighted the versatility of these compounds in synthesizing new chemical entities, which could be relevant for developing novel pharmaceuticals or materials (Lega et al., 2016).

Antitumor Activities

Significant research has focused on the antitumor properties of benzothiazole derivatives. Hutchinson et al. (2001) and Bradshaw et al. (2002) have demonstrated the potent cytotoxicity of fluorinated 2-(4-aminophenyl)benzothiazoles against various cancer cell lines, underscoring the potential of benzothiazin-4-one derivatives in cancer therapy (Hutchinson et al., 2001; Bradshaw et al., 2002).

Carbon Dioxide Uptake and Sensing Applications

The application of related compounds in carbon dioxide uptake and nitroaromatic sensing has been explored. Kaleeswaran et al. (2015) discussed the synthesis and properties of covalent-organic frameworks (COFs) derived from benzothiazin-4-one derivatives, demonstrating their high surface area and efficiency in carbon dioxide uptake and sensing of polynitroaromatic compounds (Kaleeswaran et al., 2015).

Fluorescence Enhancement and Sensing

Research into the fluorescence properties of related compounds has led to the development of novel fluorescent sensors. For example, studies by Yang et al. (2002) have shown that N-phenyl substitutions on stilbene derivatives can significantly enhance fluorescence, a property that could be leveraged for developing new optical materials or sensors (Yang et al., 2002).

Properties

IUPAC Name

(3E)-3-[(3-fluoroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-16-9-11-17(12-10-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-6-4-5-18(24)13-19/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZWSFFJODFML-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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